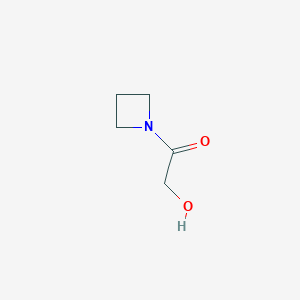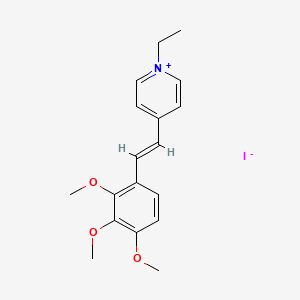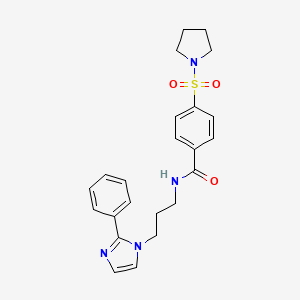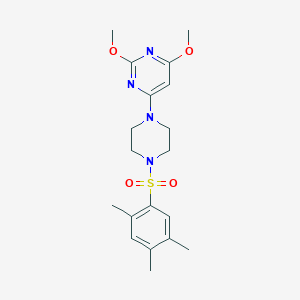![molecular formula C16H20N2O4S2 B2856882 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941977-63-5](/img/structure/B2856882.png)
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomeric Behavior and Molecular Conformation
Sulfonamide derivatives, including compounds with structures similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been extensively studied for their tautomeric behavior and molecular conformation. These properties are closely related to their pharmaceutical and biological activities. Techniques like infrared and nuclear magnetic resonance spectroscopy have been employed to identify different tautomeric forms of these molecules, providing insights into their potential applications in bioorganic and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).
Synthesis and Heterocyclic Compounds Development
The synthesis of sulfonamide derivatives, including those related to the queried compound, has been a subject of significant interest. These studies involve the synthesis of various heterocyclic compounds, highlighting the versatility and potential applications of these derivatives in different scientific fields. For instance, one-pot synthesis methods have been developed to create heterocyclic sulfonamides, demonstrating their potential for efficient and versatile applications (Rozentsveig et al., 2013).
Biological Screening and Molecular Docking Studies
Extensive research has been conducted on the synthesis of sulfonamide derivatives and their biological screening. These compounds, including those with benzodioxane moieties, have been evaluated for their inhibitory activities against various enzymes and bacterial strains. Molecular docking studies have also been carried out to understand the interaction between these inhibitors and target enzymes, providing valuable insights into their potential therapeutic applications (Irshad et al., 2016).
Fluorescent Probe Applications
The fluorescent probe technique has been employed to study compounds structurally related to the queried molecule. This technique has been used for indirect measurements of binding interactions, demonstrating the potential of these compounds in biological and chemical research (Jun et al., 1971).
Development of Reaction-Based Fluorescent Probes
Compounds with structures similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been used in the development of reaction-based fluorescent probes. These probes demonstrate high selectivity and sensitivity, making them suitable for applications in environmental and biological sciences, especially in the detection of thiophenols in water samples (Wang et al., 2012).
Pharmacological Evaluation
Pharmacological evaluation of sulfonamides derivatives, including those based on 1,4-Benzodioxane, has been conducted. These studies focus on understanding the interactions and activities of these compounds against various enzymes, providing insights into their potential therapeutic applications (Irshad, 2018).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-18(2)13(16-4-3-9-23-16)11-17-24(19,20)12-5-6-14-15(10-12)22-8-7-21-14/h3-6,9-10,13,17H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIFRWFGDYBWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)

![4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2856805.png)


![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856811.png)
![2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)




